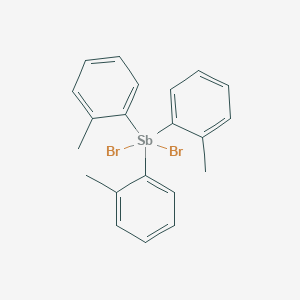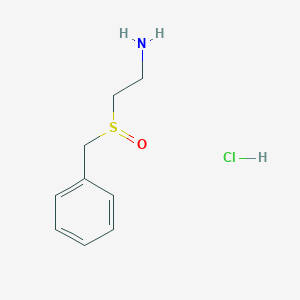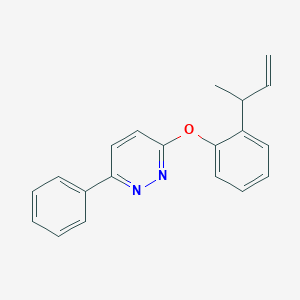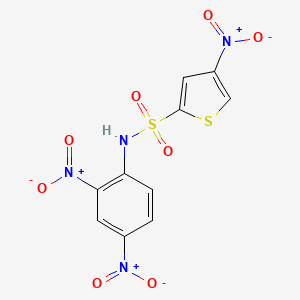
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of nitro groups attached to a phenyl ring and a thiophene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide typically involves the nitration of thiophene derivatives followed by sulfonation and subsequent coupling with 2,4-dinitrophenylamine. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration and sulfonation processes. The final coupling step is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products retain the core structure of the compound while exhibiting modified chemical properties.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities. The presence of nitro groups allows the compound to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the thiophene and sulfonamide moieties.
4-Nitrothiophene-2-sulfonamide: Shares the thiophene and sulfonamide structure but lacks the dinitrophenyl group.
2,4-Dinitrothiophene: Contains the thiophene and nitro groups but does not have the sulfonamide functionality.
Uniqueness
N-(2,4-Dinitrophenyl)-4-nitrothiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61072-80-8 |
|---|---|
Molecular Formula |
C10H6N4O8S2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6N4O8S2/c15-12(16)6-1-2-8(9(3-6)14(19)20)11-24(21,22)10-4-7(5-23-10)13(17)18/h1-5,11H |
InChI Key |
RZMCUKGMWIAFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)
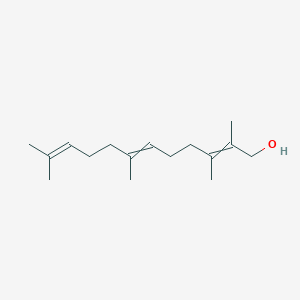
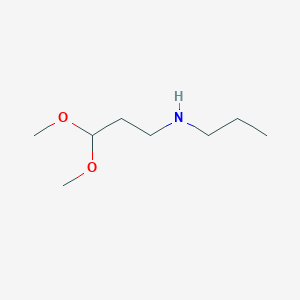

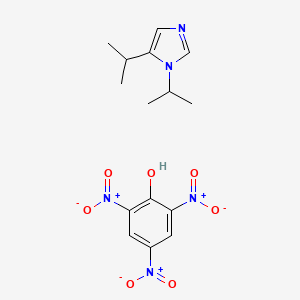
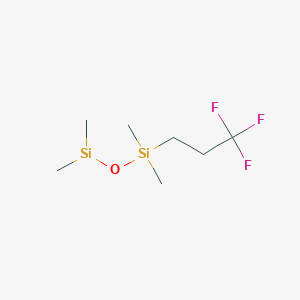
![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
